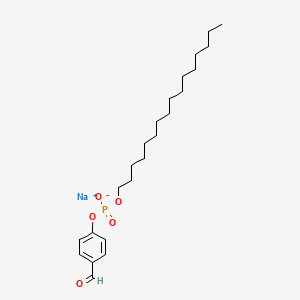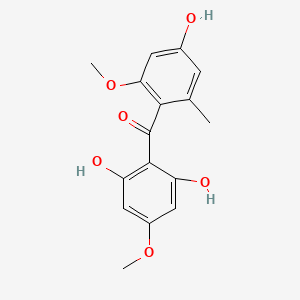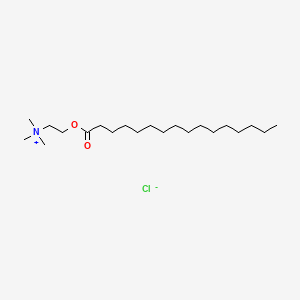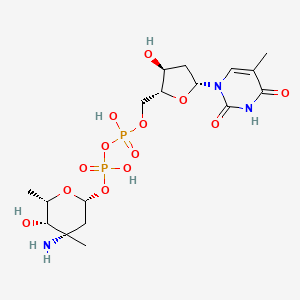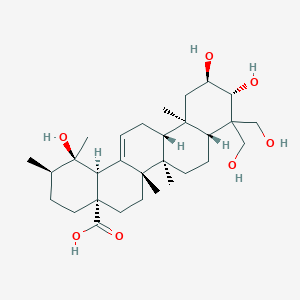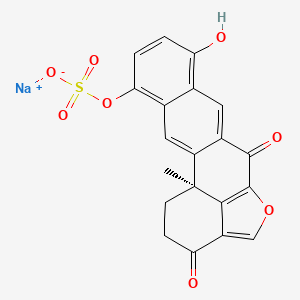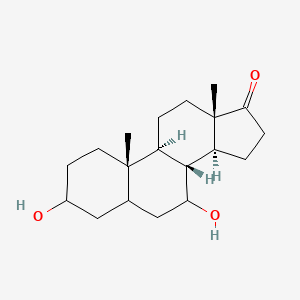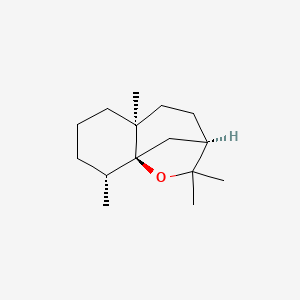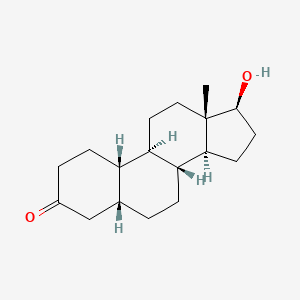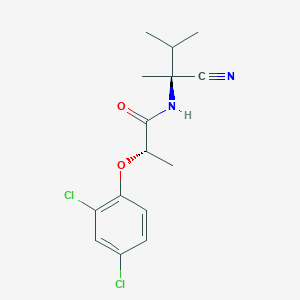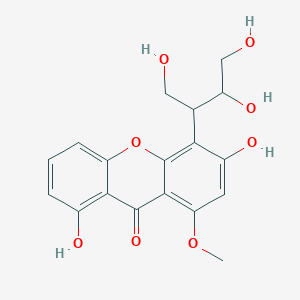
Secosterigmatocystin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Secosterigmatocystin is a natural product found in Bipolaris sorokiniana with data available.
Wissenschaftliche Forschungsanwendungen
Secosterigmatocystin in Bacterial Evolution and Protein Utilization
This compound's role is evident in the evolution of bacterial utilization of selenocysteine. Selenocysteine, closely related to this compound, is selectively used in proteins and organisms, particularly in oxidoreductase active sites, where it is often superior to cysteine. This selective usage contributes to the dynamics of Sec decoding in bacteria, influencing both selenium utilization traits and the selenoproteome levels (Zhang et al., 2006).
Hematological Research and Cancer Studies
This compound has been implicated in the study of hematological malignancies, particularly in its interaction with the normal and malignant hematopoietic system. Research has focused on the role of secosteroid hormones like 1,25(OH)2D3 in enhancing monocyte-macrophage differentiation and inhibiting the proliferation of various myeloid leukemia cell lines. This has significant implications for understanding and treating blood-related cancers (Okamoto & Koeffler, 2011).
Natural Product Research and Antiparasitic Applications
This compound has been isolated as a natural product from endophytic fungi and shown to possess antiparasitic activity. This is particularly notable in the context of diseases like Chagas disease, where this compound derivatives demonstrated potent activity. Such findings highlight the potential for developing new antiparasitic agents from natural sources (Almeida et al., 2014).
Larvicidal Activity Against Malaria Vectors
The compound has been identified as having larvicidal activity against malaria vectors like Anopheles gambiae. This discovery is significant for public health, particularly in regions where malaria is endemic. The ability of this compound derivatives to effectively reduce mosquito larvae populations could be crucial in controlling the spread of malaria (Matasyoh et al., 2010).
Eigenschaften
CAS-Nummer |
92484-36-1 |
|---|---|
Molekularformel |
C18H18O8 |
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
3,8-dihydroxy-1-methoxy-4-(1,3,4-trihydroxybutan-2-yl)xanthen-9-one |
InChI |
InChI=1S/C18H18O8/c1-25-13-5-10(22)14(8(6-19)11(23)7-20)18-16(13)17(24)15-9(21)3-2-4-12(15)26-18/h2-5,8,11,19-23H,6-7H2,1H3 |
InChI-Schlüssel |
WHNAJPFARNBVDZ-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C(=C1)O)C(CO)C(CO)O)OC3=CC=CC(=C3C2=O)O |
Kanonische SMILES |
COC1=C2C(=C(C(=C1)O)C(CO)C(CO)O)OC3=CC=CC(=C3C2=O)O |
Synonyme |
secosterigmatocystin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



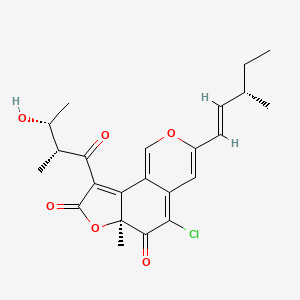
![N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262312.png)
